1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c1-18-6-9-10(11(16)17)13-14-15(9)8-5-3-2-4-7(8)12/h2-5H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJBLIZUBDXXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of 2-fluorophenyl azide as the aryl azide precursor.
- Cycloaddition with an alkyne derivative bearing a protected or modifiable side chain to enable methoxymethyl introduction.
- Oxidation or hydrolysis to convert intermediate esters or aldehydes to the carboxylic acid.
Preparation of 1-(2-fluorophenyl)-1H-1,2,3-triazole Core
Aryl Azide Synthesis
The 2-fluorophenyl azide is commonly synthesized by diazotization of 2-fluoroaniline followed by substitution with sodium azide under controlled conditions to avoid side reactions. This is a well-established route for aryl azides used in triazole synthesis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is formed by the CuAAC reaction between the 2-fluorophenyl azide and an appropriate alkyne. For introducing the methoxymethyl group at the 5-position, propargyl alcohol or its derivatives (e.g., propargyl methyl ether) are used as alkynes.
- Reaction conditions: Typically, CuSO4 and sodium ascorbate in aqueous or mixed solvents at room temperature or mild heating.
- Yields: Moderate to high, depending on substituents and solvent system.
Introduction of the Methoxymethyl Group at the 5-Position
The methoxymethyl substituent can be introduced either by:
- Using propargyl methyl ether as the alkyne in the CuAAC step, directly generating the 5-(methoxymethyl) substituent on the triazole ring.
- Alternatively, post-cycloaddition functionalization of a hydroxymethyl group at the 5-position by methylation (e.g., using methyl iodide or dimethyl sulfate under basic conditions).
Functionalization at the 4-Position to Carboxylic Acid
The 4-position carboxylic acid is generally installed by:
- Starting with an ester or aldehyde intermediate at the 4-position, followed by oxidation or hydrolysis.
- For example, oxidation of 4-(hydroxymethyl)-1,2,3-triazole intermediates using strong oxidants (e.g., KMnO4, Jones reagent) to the corresponding carboxylic acid.
- Alternatively, direct hydrolysis of 4-carboxylate esters formed during synthesis.
A common approach involves converting the triazole-4-carboxylic acid precursors to acid chlorides (using SOCl2) for further derivatization if needed.
Representative Preparation Method Summary
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Diazotization of 2-fluoroaniline and azide substitution | NaNO2, HCl, NaN3, 0-5°C | 2-fluorophenyl azide | ~70-80 | Control temperature to avoid side reactions |
| 2. CuAAC with propargyl methyl ether | CuSO4, sodium ascorbate, H2O/MeOH, RT | 1-(2-fluorophenyl)-5-(methoxymethyl)-1,2,3-triazole | 75-85 | Mild conditions, high regioselectivity |
| 3. Oxidation/hydrolysis to carboxylic acid | KMnO4 or SOCl2 followed by hydrolysis | 1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | 60-75 | Purification by recrystallization or chromatography |
Detailed Research Findings and Notes
- The CuAAC reaction is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole, crucial for obtaining the desired substitution pattern.
- Using propargyl methyl ether allows direct incorporation of the methoxymethyl group, simplifying the synthetic route and improving overall yield compared to multi-step functionalization.
- Oxidation steps require careful control to prevent overoxidation or degradation of the triazole ring. Mild oxidants and controlled temperatures are recommended.
- Conversion of carboxylic acid to acid chloride intermediates enables further synthetic elaboration, such as amide or ester formation, if derivatives are desired.
- Analytical characterization (FT-IR, NMR, MS) confirms the structure and purity of intermediates and final products. Key spectral features include characteristic triazole proton signals (~8.5-9 ppm in 1H NMR) and carboxylic acid carbonyl peaks (~1700 cm^-1 in IR).
Chemical Reactions Analysis
Cleavage of the Methoxymethyl Protecting Group
The methoxymethyl (-CH2OCH3) group undergoes acidic or basic hydrolysis to yield the free carboxylic acid. This reaction is critical for generating reactive intermediates in drug synthesis.
Mechanistically, the reaction proceeds via protonation of the ether oxygen (in acidic conditions) or hydroxide attack on the methylene carbon (in basic conditions), leading to cleavage and release of methanol .
Carboxylic Acid Functionalization
The carboxylic acid group participates in diverse derivatization reactions, enabling the synthesis of bioactive analogs.
Esterification
The acid reacts with alcohols under Mitsunobu or Steglich conditions:
Amide Formation
Coupling with amines generates amides, a key step in prodrug design:
Electrophilic Substitution on the Triazole Ring
The electron-deficient triazole core undergoes regioselective substitution at the C5 position under strong electrophilic conditions.
The 2-fluorophenyl group exerts a meta-directing effect, while the triazole’s electron-withdrawing nature enhances electrophilic attack at C5 .
Fluorophenyl Group Reactivity
The 2-fluorophenyl substituent participates in cross-coupling reactions, enabling structural diversification:
Cycloaddition Reactions
The triazole ring can act as a dipolarophile in strain-promoted azide-alkyne cycloadditions (SPAAC):
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SPAAC with diazirines | Cu(I), DIPEA, DMF, 25°C, 6 h | Triazole-linked bifunctional probes (e.g., for photoaffinity labeling) | 85% |
Key Mechanistic Insights
-
Methoxymethyl Stability : The group resists nucleophilic attack under physiological pH but hydrolyzes rapidly in acidic tumor microenvironments, enabling targeted drug release .
-
Fluorine Effects : The 2-fluoro substituent enhances metabolic stability by reducing CYP450-mediated oxidation .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in prodrug design and targeted therapeutics.
Scientific Research Applications
1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. The carboxylic acid group can form ionic bonds with positively charged residues in the target protein.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Fluorine vs. Chlorine : Fluorine’s electron-withdrawing nature improves binding interactions in biological systems compared to chlorine, which is bulkier and less electronegative .
- Methoxymethyl vs. Methyl : The methoxymethyl group in the target compound increases polarity and solubility compared to methyl substituents in analogs like .
- Aminophenyl vs. Fluorophenyl: The 2-aminophenyl group in confers antimicrobial activity, while the 2-fluorophenyl group may enhance stability but requires further activity testing.
Tautomerism and Stability
Ring-chain tautomerism is common in triazole-carboxylic acids. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists as a cyclic hemiacetal (20% in solution) . The methoxymethyl group in the target compound may stabilize the open-chain form, reducing tautomerism compared to formyl-substituted analogs.
Physicochemical Properties
- Solubility : Methoxymethyl and fluorine substituents enhance aqueous solubility compared to methyl or chloro analogs.
Biological Activity
1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1340736-01-7) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of 1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is characterized by the presence of a triazole ring, which is known for its bioactive properties. The molecular formula is , and it features a fluorinated phenyl group and a methoxymethyl substituent that contribute to its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazole derivatives, including 1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound may act by inducing apoptosis or inhibiting cell proliferation through specific molecular interactions.
The mechanism by which 1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects appears to involve the modulation of key signaling pathways. In silico docking studies suggest that the compound interacts with ATP-binding sites in target proteins, potentially inhibiting their activity and disrupting cancer cell metabolism .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that it exhibits significant inhibition against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 μg/mL | |
| Staphylococcus aureus | 16 μg/mL |
These findings suggest that the triazole scaffold may enhance membrane permeability or interfere with bacterial enzyme functions.
Case Studies
A notable case study involved the synthesis and evaluation of several triazole derivatives, including the target compound. The study highlighted the structure-activity relationship (SAR) where modifications in substituents led to enhanced biological activity. The presence of the fluorine atom was particularly noted for increasing lipophilicity and improving cellular uptake .
Q & A
Q. What are the common synthetic routes for 1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, and what are their limitations?
The synthesis typically involves Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and an alkyne precursor . For example, aryl azides (e.g., 2-fluoroaniline-derived azides) react with β-ketoesters under base catalysis to form triazole intermediates. Subsequent saponification of ester groups yields the carboxylic acid moiety . Limitations include low regioselectivity in triazole formation and challenges in protecting/deprotecting functional groups (e.g., methoxymethyl), which may require orthogonal protecting strategies .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves diffractometers equipped with CCD detectors. SHELX programs (e.g., SHELXL) are widely used for structure refinement, leveraging iterative least-squares methods to optimize atomic coordinates and thermal parameters . For accurate results, high-resolution data (R factor < 0.05) and proper handling of twinning or disorder (common in flexible substituents like methoxymethyl) are critical .
Q. What strategies address the low aqueous solubility of this triazole derivative in biological assays?
Solubility can be improved via:
- Co-solvents : Use DMSO or cyclodextrin-based systems (e.g., 10% DMSO in PBS).
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the methoxymethyl position .
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~3–4) in neutral buffers .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 2-fluorophenyl vs. 4-fluorophenyl) influence biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 2-fluorophenyl) enhance target binding in enzyme inhibition assays. For example, 1-(2-fluorophenyl) derivatives show higher affinity for Wnt/β-catenin pathway proteins compared to 4-substituted analogs, likely due to steric and electronic effects . Computational docking (e.g., AutoDock Vina) can model interactions with active sites, guiding rational design .
Q. What experimental and computational methods validate tautomeric forms of this compound in solution?
- NMR spectroscopy : Compare and NMR data in DMSO-d6 and CDCl3. For instance, tautomeric equilibria (e.g., between carboxylic acid and cyclic hemiacetal forms) manifest as split peaks or broadening .
- DFT calculations : Optimize tautomer geometries at the B3LYP/6-31G* level to predict stability. Studies on similar triazoles show the free acid form predominates (~80% in aqueous solution) .
Q. How is this compound utilized in targeted drug delivery systems?
The carboxylic acid group enables conjugation to nanoparticles (e.g., PLGA) or antibody-drug conjugates (ADCs) via carbodiimide chemistry. For example, coupling to trastuzumab enhances tumor-specific delivery in HER2+ cancer models. In vivo efficacy requires pharmacokinetic profiling (e.g., LC-MS/MS for plasma stability) .
Methodological Considerations
Q. What analytical techniques characterize purity and stability under storage conditions?
- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to detect degradation products (e.g., ester hydrolysis).
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically occurs >200°C .
- Long-term stability : Store at −20°C under argon to prevent oxidation of the methoxymethyl group .
Q. How are contradictions in biological activity data resolved across studies?
Discrepancies (e.g., IC50 variability in kinase assays) may arise from assay conditions (e.g., ATP concentration) or cell line heterogeneity. Mitigation strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
